molecular formula C13H19N3O2 B7967326 2-Amino-N-ethyl-5-morpholinobenzamide

2-Amino-N-ethyl-5-morpholinobenzamide

Cat. No.: B7967326
M. Wt: 249.31 g/mol
InChI Key: OEIPRSLIUXHEHL-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-morpholinobenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an amino group, an ethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-morpholinobenzamide typically involves the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, Lewis acids.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-Amino-N-ethyl-5-morpholinobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-morpholinobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-5-morpholinobenzamide
  • 2-Amino-N-ethyl-4-morpholinobenzamide
  • 2-Amino-N-ethyl-5-piperidinobenzamide

Uniqueness

2-Amino-N-ethyl-5-morpholinobenzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other benzamide derivatives and suitable for specialized applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

2-amino-N-ethyl-5-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-15-13(17)11-9-10(3-4-12(11)14)16-5-7-18-8-6-16/h3-4,9H,2,5-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPRSLIUXHEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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